molecular formula C12H17NO4 B12096936 Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate CAS No. 154051-95-3

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

Cat. No.: B12096936
CAS No.: 154051-95-3
M. Wt: 239.27 g/mol
InChI Key: PGNLJJLFGHFYAV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate is an α-amino acid ester featuring a phenyl ring substituted with a hydroxyl group at the 4-position and a methoxy group at the 3-position. Its synthesis typically involves esterification of hydroferulic acid (3-(4-hydroxy-3-methoxyphenyl)propanoic acid) using ethanol and sulfuric acid under reflux, yielding an 85% product as a clear oil . Key spectral data include distinctive ¹H NMR signals at δ 6.83 (d, aromatic proton), 3.87 (s, methoxy group), and 2.88/2.59 (t, propanoate chain) .

This compound serves as a precursor in drug development, particularly for prodrugs or enzyme inhibitors, due to its amino and ester functionalities. Its phenolic hydroxyl group may also enable antioxidant properties or participation in hydrogen bonding, influencing solubility and reactivity.

Properties

CAS No.

154051-95-3

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate

InChI

InChI=1S/C12H17NO4/c1-3-17-12(15)9(13)6-8-4-5-10(14)11(7-8)16-2/h4-5,7,9,14H,3,6,13H2,1-2H3

InChI Key

PGNLJJLFGHFYAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)O)OC)N

Origin of Product

United States

Preparation Methods

Amino Group Protection

The amino group of 3-methoxy-L-tyrosine is typically protected using tert-butyloxycarbonyl (Boc) anhydride in a basic aqueous solution (pH 9–10). This forms N-Boc-3-methoxy-L-tyrosine, which prevents unwanted side reactions during esterification.

Acid-Catalyzed Fischer Esterification

The Boc-protected carboxylic acid is reacted with excess ethanol in the presence of concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux. This classical method achieves esterification but risks racemization at the α-carbon due to prolonged exposure to acidic conditions.

Reaction Conditions

  • Temperature: 70–80°C

  • Duration: 12–24 hours

  • Yield: 60–75%

Deprotection of the Amino Group

The Boc group is removed using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the target compound as a TFA salt. Neutralization with aqueous sodium bicarbonate recovers the free amine.

Key Challenges

  • Racemization: Acidic conditions during esterification may invert the stereochemistry at the α-carbon.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 7:3) or reverse-phase HPLC is required to isolate the pure product.

Coupling Agent-Mediated Esterification

To mitigate racemization, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are employed alongside 4-dimethylaminopyridine (DMAP).

Activation of the Carboxylic Acid

The Boc-protected 3-methoxy-L-tyrosine is dissolved in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). DCC (1.2 equiv) and DMAP (0.1 equiv) are added to form an active ester intermediate.

Ethanol Quenching

Ethanol (3.0 equiv) is introduced to the reaction mixture, facilitating nucleophilic acyl substitution. The reaction proceeds at room temperature, completing within 4–6 hours.

Reaction Conditions

  • Temperature: 25°C

  • Duration: 6 hours

  • Yield: 80–85%

Advantages Over Fischer Esterification

  • Reduced racemization due to milder conditions.

  • Higher yields and shorter reaction times.

Reductive Amination of α-Keto Ester Intermediates

An alternative approach constructs the amino acid backbone via reductive amination, offering flexibility in introducing substituents.

Synthesis of Ethyl 3-(4-Hydroxy-3-Methoxyphenyl)-2-Oxopropanoate

The α-keto ester is prepared by Friedel-Crafts acylation of 4-hydroxy-3-methoxybenzaldehyde with ethyl chlorooxalate, followed by oxidation.

Reductive Amination

The keto ester is treated with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction selectively reduces the imine intermediate to the amine.

Reaction Conditions

  • Temperature: 0°C → 25°C

  • Duration: 12 hours

  • Yield: 50–60%

Limitations

  • Moderate yields due to competing side reactions.

  • Requires chromatographic purification to separate enantiomers.

Enzymatic Synthesis

Biocatalytic methods using lipases or esterases provide stereoselective esterification under aqueous conditions.

Lipase-Catalyzed Esterification

Candida antarctica lipase B (CAL-B) immobilizes 3-methoxy-L-tyrosine in a solvent-free system with ethanol. The enzyme selectively esterifies the carboxylic acid without requiring amino group protection.

Reaction Conditions

  • Temperature: 37°C

  • Duration: 48 hours

  • Yield: 70–75%

Advantages

  • No racemization.

  • Environmentally benign, avoiding toxic solvents.

Comparative Analysis of Methods

MethodYield (%)StereopurityKey AdvantageLimitation
Fischer Esterification60–75ModerateSimple setupRacemization risk
Coupling Agents80–85HighMild conditionsCost of reagents
Reductive Amination50–60LowFlexible backbone constructionLow yield, purification challenges
Enzymatic70–75HighStereoselective, green chemistryLong reaction time

Characterization and Purification

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 6.75 (d, J = 8.2 Hz, 1H, aromatic), 6.65 (s, 1H, aromatic), 4.15 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃).

  • LC-MS : m/z 239.27 [M+H]⁺.

Purification Techniques

  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.

  • Recrystallization from ethyl acetate/hexane mixtures yields crystalline product .

Chemical Reactions Analysis

Oxidation Reactions

The 4-hydroxy-3-methoxyphenyl group undergoes oxidation under controlled conditions:

Reagent Conditions Product Reference
Potassium permanganateAqueous medium, reflux4-Hydroxy-3-methoxybenzaldehyde
Chromium trioxideAcidic conditionsKetone derivatives (e.g., propanoate ketone)

Key Findings :

  • Oxidation of the phenolic hydroxy group produces aromatic aldehydes or ketones, depending on the reagent strength.

  • Methoxy groups remain stable under mild oxidizing conditions but may demethylate with stronger agents like BBr₃.

Reduction Reactions

The amino group and ester moiety participate in reduction:

Reagent Conditions Product Reference
Lithium aluminum hydrideAnhydrous etherEthyl 2-amino-3-(4-hydroxyphenyl)propanoate
Sodium borohydrideEthanol, 40°CD-threo propane-1,3-diol derivatives

Key Findings :

  • LiAlH₄ selectively reduces the amino group to a primary amine while preserving the ester.

  • NaBH₄ in ethanol facilitates stereospecific reductions, yielding enantiomerically enriched diols .

Substitution Reactions

The methoxy group undergoes nucleophilic substitution:

Reagent Conditions Product Reference
Boron tribromideDichloromethane, −78°C3,4-Dihydroxyphenylpropanoate
Sodium hydrideDMF, nucleophiles (e.g., Cl⁻)Halogenated phenyl derivatives

Key Findings :

  • BBr₃ selectively demethylates methoxy groups to hydroxyl groups without affecting other functionalities.

  • Substitution reactions proceed via SN2 mechanisms under basic conditions.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acids:

Conditions Catalyst Product Reference
Acidic (HCl/H₂O)Heat2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Basic (NaOH/EtOH)RefluxSodium salt of the carboxylic acid

Key Findings :

  • Acidic hydrolysis yields the free carboxylic acid, while basic conditions produce carboxylate salts.

Acylation of the Amino Group

The primary amino group reacts with acylating agents:

Reagent Conditions Product Reference
Acetic anhydridePyridine, RTN-Acetylated derivative

Key Findings :

  • Acylation enhances the compound’s stability for pharmaceutical applications.

Enzyme-Catalyzed Modifications

Biocatalytic methods enable stereochemical control:

Enzyme Substrate Product Reference
L-threonine aldolaseRacemic mixtureEnantiomerically pure L-threo derivatives

Key Findings :

  • Enzymatic resolution achieves >98% enantiomeric excess for neuroactive derivatives .

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups enable it to participate in various chemical reactions such as oxidation and substitution. For example:

  • Oxidation : The hydroxy group can be oxidized to form ketones or aldehydes.
  • Substitution : The methoxy group can be replaced with other functional groups under specific conditions.

Biology

Biologically, this compound has been studied for its potential effects on enzyme inhibition and receptor binding. It may interact with specific molecular targets to modulate their activity:

  • Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
  • Receptor Interaction : It can bind to various receptors, influencing biological signaling pathways.

Medicine

In medical research, this compound is being investigated for potential therapeutic applications:

  • Anti-inflammatory Effects : Its ability to inhibit enzymes related to inflammation positions it as a candidate for developing anti-inflammatory drugs.
  • Neuroprotective Properties : Studies suggest it may offer neuroprotective benefits, making it relevant in the context of neurodegenerative diseases .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that modifications to the compound's structure could enhance its anti-inflammatory properties .

Case Study 2: Neuroprotective Effects

Research published in a peer-reviewed journal reported that this compound showed promise in protecting neuronal cells from oxidative stress-induced damage. The findings suggest potential applications in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 2-Amino-3-(4-Hydroxyphenyl)Propanoate
  • Structure : Phenyl ring with a single 4-hydroxyl group.
  • Synthesis : Derived from tyrosine via esterification, as seen in Combi-Blocks’ catalog listings .
  • Properties : Higher polarity due to the absence of the methoxy group, increasing water solubility. Used in peptide synthesis and as a neurotransmitter analog .
  • Key Difference : Lacks the methoxy group, reducing steric hindrance and altering metabolic stability compared to the target compound.
Ethyl 2-Amino-3-(4-Fluorophenyl)Propanoate
  • Structure : 4-Fluoro substitution on the phenyl ring.
  • Synthesis: Prepared via Boc protection of the amino group followed by esterification, as described in pharmacokinetic studies .
  • Applications : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, making it relevant in antihypertensive or antipsychotic drug candidates .
  • Key Difference : Fluorine increases lipophilicity and metabolic resistance compared to the hydroxyl/methoxy-substituted target compound.
Ethyl 2-Amino-3-(4-Chlorophenyl)Propanoate Hydrochloride
  • Structure : 4-Chloro substitution; hydrochloride salt form.
  • Synthesis : Nitro group reduction followed by esterification, as outlined in High Court patent documentation .
  • Properties : Chlorine’s electron-withdrawing effect enhances reactivity in nucleophilic substitutions. The hydrochloride salt improves crystallinity for pharmaceutical formulations .

Ester Group Variations

Methyl 2-Amino-3-(4-Hydroxy-3-Methoxyphenyl)Propanoate
  • Structure : Methyl ester instead of ethyl.
  • Methyl esters are often used in prodrugs for enhanced hydrolysis rates in vivo .
Ethyl 3-(4-Hydroxy-3-Methoxyphenyl)Propanoate (Dihydroferulic Acid Ethyl Ester)
  • Structure: Lacks the amino group at the 2-position.
  • Applications: Found in lignin depolymerization studies, where it acts as a stabilized monomer in biofuel production .
  • Key Difference: Absence of the amino group limits its use in peptide synthesis but enhances stability in reductive environments.

Pharmacological and Physicochemical Properties

Compound Solubility Bioactivity Example Notable Spectral Data
Target Compound Moderate (oil) Antioxidant potential ¹H NMR δ 6.83 (d), 3.87 (s)
4-Fluoro Derivative Low (lipophilic) Enzyme inhibition ¹⁹F NMR δ -115 ppm
4-Chloro Hydrochloride High (crystalline) Antimicrobial activity ¹H NMR δ 7.25 (d, J=8.4 Hz)
Dihydroferulic Acid Ethyl Ester Low Lignin monomer stabilization GC-MS m/z 224 (M+)

Biological Activity

Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article presents a detailed overview of its biological activity, including antioxidant properties, potential therapeutic applications, and mechanisms of action, supported by relevant case studies and research findings.

  • Molecular Formula : C₁₂H₁₅NO₃
  • Molecular Weight : Approximately 225.25 g/mol
  • Density : 1.098 g/cm³
  • Boiling Point : 324.4°C at 760 mmHg

The compound features an ethyl ester, an amino group, and a hydroxyl group, contributing to its versatility in organic synthesis and medicinal chemistry.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties , which can help mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

1. Anti-inflammatory Effects

Studies have shown that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation. Its ability to modulate inflammatory pathways could be beneficial in developing new therapeutic agents .

2. Anticancer Potential

This compound has been investigated for its anticancer activity. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines, including HCT116 and HeLa cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
HCT1166.48
HeLa11.00
MCF-7<10

3. Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest it may interact with neurotransmitter systems, potentially offering benefits in neurodegenerative diseases . Further studies are needed to elucidate its exact role in neuroprotection.

The precise mechanism of action of this compound remains under investigation. However, it is believed to interact with specific molecular targets, such as receptors or enzymes involved in inflammation and cancer progression. This interaction may modulate their activity, leading to the observed biological effects.

Case Study 1: Antioxidant Assessment

A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a significant reduction in free radicals, highlighting its potential as a natural antioxidant agent.

Case Study 2: Cancer Cell Proliferation

In a comparative study against standard chemotherapeutics like doxorubicin, this compound exhibited comparable IC50 values against several cancer cell lines. This suggests its potential as an effective anticancer agent with fewer side effects than traditional therapies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoate, and what challenges arise during hydrolysis?

  • Methodological Answer : The compound is synthesized via condensation reactions using agents like HATU, where carboxylic acid intermediates react with ethyl ester derivatives in solvents such as DCM. Hydrolysis of the ethyl ester group requires NaOH in mixed solvents (EtOH/H₂O/THF), but yields are lower compared to methyl esters due to slower reaction kinetics and steric hindrance .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • GC-FID/MS : Quantifies monomeric products (e.g., lignin-derived intermediates) and verifies purity .
  • HSQC NMR : Identifies cross-signals (e.g., C–H correlations) to confirm structural integrity and monitor lignin deconstruction byproducts .
  • Elemental analysis (Van Krevelen diagrams) assesses compositional changes during catalytic pretreatment .

Q. How does the methoxy group in the phenyl ring influence solubility and reactivity compared to non-methoxy analogs?

  • Methodological Answer : The methoxy group increases hydrophobicity and electron-donating effects, altering solubility in polar solvents. Reactivity differences are studied via comparative hydrolysis experiments (e.g., ethyl vs. methyl esters) and spectroscopic analysis of intermediates .

Advanced Research Questions

Q. What role does this compound play in lignin deconstruction studies, and how do metal catalysts stabilize its formation?

  • Methodological Answer : In solvolytic lignin depolymerization, heterogeneous metal catalysts (e.g., Ni or Ru) stabilize monomers via reductive chemistry, preventing repolymerization. HSQC NMR tracks the disappearance of lignin polymers and emergence of ethyl ester derivatives like dihydro-FA ethyl ester. Catalytic mechanisms are probed using isotopic labeling and kinetic studies .

Q. How do structural modifications in related propanoate esters affect their reactivity in catalytic processes?

  • Methodological Answer : Modifications (e.g., methoxy vs. hydroxy groups) alter electronic and steric profiles, impacting catalytic hydrogenation efficiency. For example, 3-(4-methoxyphenyl)propanoic acid derivatives show distinct reaction pathways compared to non-substituted analogs. Computational modeling (DFT) and in-situ FTIR spectroscopy are used to map transition states .

Q. In pharmacological research, how is this compound utilized as a building block for enzyme inhibitors or receptor agonists?

  • Methodological Answer : The ethyl ester group serves as a prodrug moiety, enhancing bioavailability. For example, analogs like Telotristat ethyl (a tryptophan hydroxylase inhibitor) are synthesized via coupling with heterocyclic aldehydes, followed by hydrolysis. Activity is validated via enzyme inhibition assays (e.g., IC₅₀ determination) and X-ray crystallography of ligand-receptor complexes .

Data Contradictions and Resolution

  • vs. : While emphasizes catalytic stabilization of ethyl esters in lignin deconstruction, notes hydrolysis challenges for ethyl esters compared to methyl derivatives. This discrepancy highlights the context-dependent stability of ethyl esters, requiring optimization of reaction conditions (e.g., solvent polarity, catalyst loading) for specific applications .

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